

# Technical Support Center: (+)-trans-C75 Vehicle Control for In Vivo Studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of **(+)-trans-C75** vehicle controls in in vivo experiments. Below you will find frequently asked questions and troubleshooting guides to address common challenges.

## Frequently Asked Questions (FAQs)

**Q1:** What is **(+)-trans-C75** and why is a vehicle control crucial in studies involving this compound?

**A1:** **(+)-trans-C75** is the enantiomer of C75, a synthetic fatty acid synthase (FASN) inhibitor.[\[1\]](#) [\[2\]](#)[\[3\]](#) It also exhibits effects as a potent CPT1A (Carnitine O-palmitoyltransferase-1) activator. [\[4\]](#) A vehicle control is essential in experiments with **(+)-trans-C75** to differentiate the biological effects of the compound from those of the solvent used to dissolve and administer it. Solvents, such as DMSO, can have their own biological effects, and a vehicle control group receiving only the solvent mixture ensures that any observed outcomes can be directly attributed to **(+)-trans-C75**.[\[5\]](#)

**Q2:** What are the recommended vehicles for dissolving **(+)-trans-C75** for in vivo administration?

**A2:** Due to its poor water solubility, **(+)-trans-C75** is typically first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) and then diluted in a suitable vehicle for injection.[\[1\]](#)[\[6\]](#) Common vehicle formulations include mixtures of DMSO with polyethylene glycol (PEG300),

Tween-80, saline, or corn oil.[\[1\]](#)[\[2\]](#)[\[6\]](#) The final concentration of DMSO should be kept to a minimum to avoid toxicity.[\[7\]](#)

Q3: What is a typical dosage and route of administration for **(+)-trans-C75** in animal studies?

A3: The dosage of **(+)-trans-C75** can vary depending on the animal model and research question. Studies have reported intraperitoneal (i.p.) injections with doses ranging from 7.5 mg/kg to 30 mg/kg of body weight.[\[8\]](#) For example, one study in diet-induced obese mice used an initial i.p. dose of 20 mg/kg, followed by maintenance doses.[\[9\]](#) Another study administered 30 mg/kg (i.p.) to mice.[\[1\]](#)

Q4: What are the known biological effects of **(+)-trans-C75** that I should be aware of when designing my experiment?

A4: **(+)-trans-C75** is known to have a strong anorectic effect, meaning it can suppress appetite and reduce food intake.[\[1\]](#)[\[4\]](#) This is an important consideration for study design, especially in metabolic research, as changes in food consumption can independently affect experimental outcomes.[\[8\]](#) It also stimulates fatty acid oxidation.[\[4\]](#)[\[9\]](#)

## Troubleshooting Guide

| Issue                                                                                    | Possible Cause                                                                                             | Troubleshooting Steps                                                                                                                                                                                                                                                                                                                                                              |
|------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Precipitation of (+)-trans-C75 upon dilution                                             | The compound has low aqueous solubility.                                                                   | <ul style="list-style-type: none"><li>- Ensure the initial stock solution in 100% DMSO is fully dissolved. Gentle warming or vortexing may help.</li><li>- When preparing the final formulation, add the components in the correct order and mix thoroughly between each addition, as specified in the protocol.</li><li>- Consider using sonication to aid dissolution.</li></ul> |
| Adverse reactions in animals (e.g., irritation at the injection site, signs of distress) | The vehicle formulation, particularly a high concentration of DMSO, may be causing toxicity or irritation. | <ul style="list-style-type: none"><li>- Conduct a pilot study to assess the tolerance of the animal model to the chosen vehicle.</li><li>- Minimize the final concentration of DMSO in the injected solution. Ideally, it should be kept below 1% v/v.</li><li>[7] - Monitor animals closely for any signs of distress or adverse reactions.</li></ul>                             |
| Unexpected effects observed in the vehicle control group                                 | The vehicle itself is exerting biological effects.                                                         | <ul style="list-style-type: none"><li>- This highlights the importance of the vehicle control. If the vehicle shows a significant effect, this must be taken into account when interpreting the results for the drug-treated group.</li><li>- If the vehicle effect is problematic, consider alternative vehicle formulations with components known to be more inert.[5]</li></ul> |
| High variability in results between experiments                                          | Inconsistent preparation of the vehicle or dosing solution.                                                | <ul style="list-style-type: none"><li>- Prepare a master mix of the vehicle to ensure consistency</li></ul>                                                                                                                                                                                                                                                                        |

across all animals in a cohort.

[5] - Use fresh, high-purity solvents for all preparations.[5]

[6] - Ensure accurate and consistent administration volumes.

## Quantitative Data Summary

Table 1: Solubility and In Vitro Activity of C75 Enantiomers

| Compound  | Solubility in DMSO      | IC50 (PC3 cells, 24h) | IC50 (LNCaP spheroids) |
|-----------|-------------------------|-----------------------|------------------------|
| trans-C75 | 51 mg/mL (200.53 mM)[6] | 35 µM[1][4]           | 50 µM[1][4]            |

Note: Data for racemic C75 or its trans-enantiomer is often presented in literature. The specific activity can differ between enantiomers.

Table 2: Example In Vivo Dosing Regimens for C75

| Animal Model            | Dosage                                                   | Administration Route   | Vehicle                   | Reference |
|-------------------------|----------------------------------------------------------|------------------------|---------------------------|-----------|
| Diet-Induced Obese Mice | Initial: 20 mg/kg;<br>Maintenance: 10-15 mg/kg every 48h | Intraperitoneal (i.p.) | RPMI medium 1640          | [9]       |
| Mice                    | 30 mg/kg                                                 | Intraperitoneal (i.p.) | Not specified             | [1]       |
| neu-N Transgenic Mice   | 30 mg/kg                                                 | Intraperitoneal (i.p.) | Not specified             | [6]       |
| Rats                    | 1 mg/kg                                                  | Intravenous (i.v.)     | 20% DMSO in normal saline | [10]      |

# Experimental Protocols

## Protocol 1: Preparation of **(+)-trans-C75** Vehicle for Intraperitoneal Injection

This protocol is adapted from a common formulation method.[\[1\]](#)[\[6\]](#)

### Materials:

- **(+)-trans-C75** powder
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes and syringes

### Procedure:

- Prepare Stock Solution:
  - Accurately weigh the required amount of **(+)-trans-C75** powder.
  - Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure it is completely dissolved. This stock solution can be stored at -20°C or -80°C for long-term stability.[\[1\]](#)
- Prepare Final Dosing Solution (Example for 1 mL):
  - In a sterile tube, add 400 µL of PEG300.
  - To the PEG300, add 100 µL of the 25 mg/mL **(+)-trans-C75** DMSO stock solution. Mix thoroughly.
  - Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear.

- Add 450  $\mu$ L of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
- The final solution is now ready for administration. This formulation should be prepared fresh before use.
- Prepare Vehicle Control:
  - Follow the exact same procedure as in step 2, but substitute the **(+)-trans-C75** DMSO stock with 100  $\mu$ L of 100% DMSO. This ensures the vehicle control group receives the identical formulation, minus the active compound.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vivo studies using **(+)-trans-C75** and its vehicle control.



[Click to download full resolution via product page](#)

Caption: Dual mechanism of action of C75 on fatty acid metabolism pathways.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. (+)-trans-C75 | Mitochondrial Metabolism | 1234694-20-2 | Invivochem [invivochem.com]
- 3. trans-C75 | FASN inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]

- 8. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: (+)-trans-C75 Vehicle Control for In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167901#trans-c75-vehicle-control-for-in-vivo-studies]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)